molecular formula C23H36N2O3 B4925207 N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide

N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide

カタログ番号 B4925207
分子量: 388.5 g/mol
InChIキー: XQBHSEDVSWNUPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects on addiction and other neurological disorders.

作用機序

N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide works by inhibiting the enzyme that breaks down GABA, called GABA aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide increases GABA levels in the brain, leading to a decrease in excitatory neurotransmitters and an overall reduction in brain activity. This reduction in brain activity has been shown to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to reduce cravings and withdrawal symptoms associated with addiction. Additionally, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has been shown to have antidepressant and anxiolytic effects, likely due to its ability to modulate brain activity.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide for lab experiments is its specificity for GABA-AT inhibition. This specificity allows researchers to study the effects of GABA modulation on addiction and other neurological disorders without affecting other neurotransmitter systems. However, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has limitations in terms of its bioavailability and potential toxicity. These limitations must be taken into account when designing experiments using N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide.

将来の方向性

There are several future directions for research on N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide. One area of interest is the potential use of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide in combination with other drugs or therapies for addiction treatment. Another area of interest is the potential use of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide for the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide and its potential limitations for clinical use.

合成法

The synthesis of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate product is then reacted with N-methylpiperidine and isopropyl magnesium chloride to produce N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide. This synthesis method has been optimized and improved over the years to increase yield and purity.

科学的研究の応用

N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic effects on addiction, specifically for cocaine and alcohol addiction. It has also shown promise in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide works by inhibiting the enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce cravings and withdrawal symptoms associated with addiction.

特性

IUPAC Name

N-cyclohexyl-4-methoxy-N-methyl-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-17(2)25-14-12-20(13-15-25)28-22-16-18(10-11-21(22)27-4)23(26)24(3)19-8-6-5-7-9-19/h10-11,16-17,19-20H,5-9,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHSEDVSWNUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N(C)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。